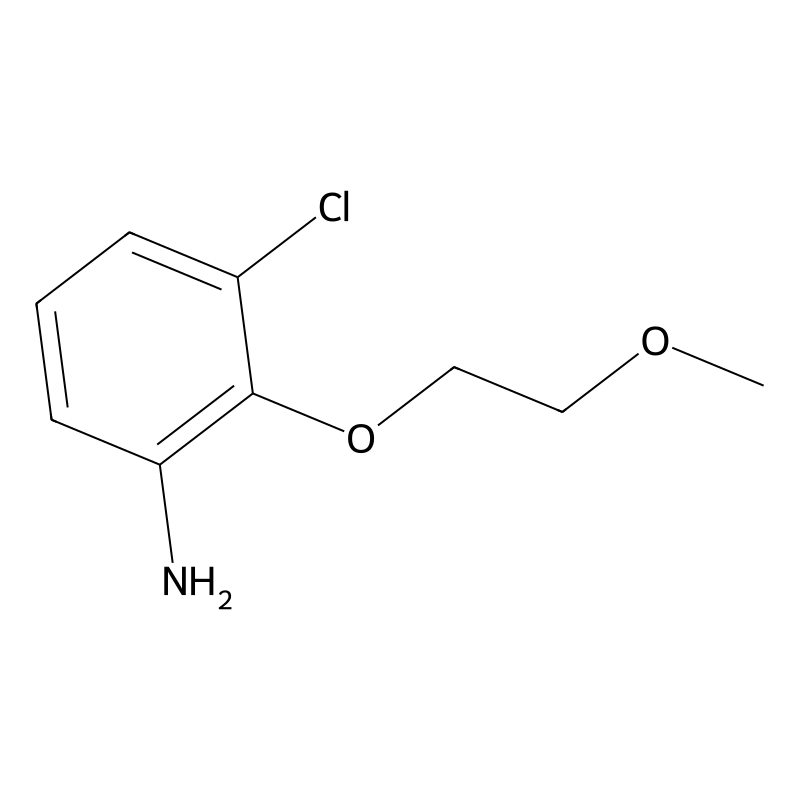

3-chloro-2-(2-methoxyethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-3-chloro-2-[(2-methoxy ethoxy)methoxy]benzaldehyde

Application Summary

This compound is used in chemical reactions due to its unique structure.

Methods of Application

The compound is used in various chemical reactions.

Results or Outcomes

The outcomes of using this compound would also depend on the specific reaction it is being used in.

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

- Chloromethyl methyl ether

- Application Summary: Chloromethyl methyl ether is a reagent used in organic synthesis. It is often used for the introduction of the methoxymethyl (MOM) protecting group .

- Methods of Application: The specific method of application would depend on the reaction it is being used in .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific reaction it is being used in .

- 5-Bromo-3-chloro-2-[(2-methoxy ethoxy)methoxy]benzaldehyde

- Application Summary: This compound is used in chemical reactions due to its unique structure. It has a molecular formula of C11H12BrClO4 .

- Methods of Application: The compound is used in various chemical reactions. The specific method of application would depend on the reaction it is being used in .

- Results or Outcomes: The outcomes of using this compound would also depend on the specific reaction it is being used in .

3-Chloro-2-(2-methoxyethoxy)aniline is an organic compound characterized by its complex structure, which includes a chloro-substituted aniline and multiple ethoxy groups. Its molecular formula is , and it has a molecular weight of approximately 245.71 g/mol. The compound is known for its diverse chemical reactivity and potential applications in various fields, including chemistry, biology, and industry.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.

- Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule, typically employing reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols, under basic conditions.

- Hydrolysis: The compound can also undergo hydrolysis in acidic or basic environments, yielding corresponding amines and alcohols.

These reactions facilitate the compound's utility as an intermediate in organic synthesis.

Research into the biological activity of 3-chloro-2-(2-methoxyethoxy)aniline indicates potential interactions with various biological molecules. It may serve as a probe for studying enzyme interactions and could exhibit biological effects by binding to specific molecular targets, thereby altering their activity. Ongoing studies are exploring its potential therapeutic applications, particularly as a precursor in drug synthesis.

The synthesis of 3-chloro-2-(2-methoxyethoxy)aniline typically involves multiple steps:

- Starting Material: The process often begins with 3-chloroaniline.

- Ethoxy Group Introduction: Ethoxy groups are introduced through nucleophilic substitution reactions. Common reagents include sodium hydride or potassium tert-butoxide to deprotonate alcohol groups, followed by the addition of appropriate ethoxy reagents.

- Reaction Conditions: Optimal reaction conditions are crucial for maximizing yield and purity, often involving continuous flow processes in industrial settings to enhance efficiency.

The final product is usually purified through methods such as distillation or recrystallization.

3-Chloro-2-(2-methoxyethoxy)aniline has several applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: The compound is utilized in studies of enzyme interactions and biochemical assays.

- Industry: It plays a role in producing specialty chemicals and materials, contributing to various industrial processes.

Studies on the interactions of 3-chloro-2-(2-methoxyethoxy)aniline focus on its ability to bind to specific enzymes and receptors. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for research into enzyme kinetics and drug design. Understanding these interactions further elucidates its potential biological effects.

Several compounds share structural similarities with 3-chloro-2-(2-methoxyethoxy)aniline:

- 2-[2-(2-Methoxyethoxy)ethanol: Lacks the chloro and aniline groups but has a similar ethoxy structure.

- 2-Methoxyethanol: A simpler compound with fewer ethoxy groups and no chloro or aniline substitutions.

- 5-Bromo-3-chloro-2-(2-methoxyethoxy)methoxybenzaldehyde: Similar structure but different substituents lead to distinct chemical properties.

Uniqueness

The uniqueness of 3-chloro-2-(2-methoxyethoxy)aniline lies in its combination of a chloro-substituted aniline with multiple ethoxy groups. This distinctive structure provides unique chemical properties and reactivity, making it particularly valuable for specific applications in synthesis and research .